molecular formula C9H10ClNO B14835845 3-Chloro-4-cyclopropoxy-2-methylpyridine

3-Chloro-4-cyclopropoxy-2-methylpyridine

Cat. No.: B14835845
M. Wt: 183.63 g/mol
InChI Key: QYHRXPJCRKIRAG-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxy-2-methylpyridine is a substituted pyridine derivative characterized by a chloro group at position 3, a cyclopropoxy group (O-cyclopropyl) at position 4, and a methyl group at position 2. Its molecular formula is C${10}$H${11}$ClNO, with a molecular weight of 196.65 g/mol. The cyclopropoxy group introduces steric and electronic effects due to the strained cyclopropane ring, which may enhance metabolic stability compared to linear alkoxy substituents .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-9(10)8(4-5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

QYHRXPJCRKIRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxy-2-methylpyridine typically involves the reaction of 3-chloro-2-methylpyridine with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the cyclopropoxy group. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-cyclopropoxy-2-methylpyridine may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxy-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted pyridines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include reduced pyridine derivatives with cyclopropyl substitution.

Scientific Research Applications

3-Chloro-4-cyclopropoxy-2-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Chloro-4-cyclopropoxy-2-methylpyridine Cl (3), O-cyclopropyl (4), CH$_3$ (2) C${10}$H${11}$ClNO 196.65 Potential metabolic stability Inferred
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride CH$2$Cl (2), OCH$2$CH$2$CH$2$OMe (4), CH$_3$ (3) C${11}$H${16}$ClNO$_2$·HCl 266.16 High solubility (hydrochloride salt), reactive chloromethyl group
2-Chloro-4-iodo-3-methylpyridine Cl (2), I (4), CH$_3$ (3) C$6$H$5$ClIN 243.47 Bulky iodine substituent, halogen bonding
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate Cl (4), CH$2$COOCH$3$ (3) C$9$H$8$ClNO$_2$ 197.62 Conjugated ester, hydrolyzable
4-Chloro-5-methoxypyridin-3-amine Cl (4), OCH$3$ (5), NH$2$ (3) C$6$H$7$ClN$_2$O 158.59 Hydrogen bonding (amine group)

Key Comparisons:

Chloro at position 3 in the target compound contrasts with chloro at position 2 in and , altering electronic effects on the pyridine ring. The 3-position chloro may deactivate the ring differently, influencing nucleophilic substitution reactions.

Physicochemical Properties :

  • The hydrochloride salt in enhances water solubility, whereas the neutral cyclopropoxy group in the target compound likely reduces polarity, favoring lipid solubility.
  • Iodo substituents (e.g., ) increase molecular weight and polarizability, enabling halogen bonding in crystal structures or protein interactions, unlike the smaller chloro group in the target compound.

Ester-containing derivatives (e.g., ) are susceptible to hydrolysis, limiting their utility in vivo compared to the ether-based cyclopropoxy group.

Synthetic Considerations: Introducing the cyclopropoxy group may require specialized reagents (e.g., cyclopropanol under Mitsunobu conditions), whereas methoxypropoxy groups () can be installed via simpler alkylation.

Research Findings and Implications

  • Structural Stability : Cyclopropoxy-substituted compounds often exhibit enhanced rigidity and resistance to enzymatic degradation, as seen in other drug candidates .
  • Halogen Effects : Iodo and chloro substituents influence binding affinity in kinase inhibitors; the target compound’s chloro group at position 3 may optimize electronic interactions in such contexts .
  • Solubility Trade-offs : The hydrochloride salt in highlights a strategy to improve bioavailability, suggesting that salt formation could benefit the target compound if solubility is a limitation.

Limitations and Contradictions

  • No direct pharmacological data exists for 3-Chloro-4-cyclopropoxy-2-methylpyridine in the provided evidence, necessitating extrapolation from structural analogs.
  • The evidence emphasizes synthetic and crystallographic methods (e.g., SHELX software in ) but lacks comparative bioactivity studies.

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